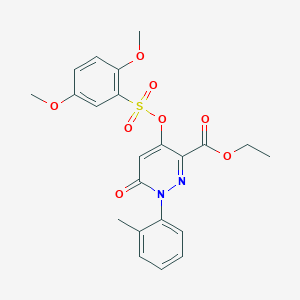
1-(4-chlorophenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic chemical structures to the final complex molecule. For example, the synthesis of similar pyrrolidine derivatives has been reported, involving cyclization reactions and the use of specific reagents to introduce various functional groups (Tumosienė et al., 2019; Nural et al., 2018). These methods highlight the versatility and complexity of synthesizing such compounds, which is crucial for producing derivatives with varying biological activities.
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using techniques like X-ray diffraction and NMR spectroscopy. Studies have shown detailed molecular interactions and conformational analyses, providing insights into the three-dimensional arrangement and electronic properties of such molecules (Zhang et al., 2006). These analyses are fundamental for understanding the reactivity and interaction potential of the compound with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically involve modifications at specific functional groups to alter physical, chemical, or biological properties. For example, the addition of substituents to the pyrrolidine ring or modifications of the tetrazole moiety can significantly impact the compound's reactivity and binding affinity to biological receptors (Al-Hourani et al., 2015). These reactions are essential for tailoring the compound's properties for specific applications.
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are often employed to study these properties, providing valuable information for developing pharmaceutical formulations (Yang, 2009).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity with other chemical entities, and stability under various conditions, are critical for the compound's efficacy and safety as a drug. Studies often focus on the compound's interaction with biological molecules, its metabolism, and its stability in physiological conditions to ensure its suitability for therapeutic use (Kumar et al., 2004).
Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structure
Research has explored the hydrogen bonding capabilities and crystal structures of compounds similar to the specified chemical, emphasizing their potential for anticonvulsant applications. The studies provide insights into the molecular conformations and intermolecular hydrogen bonding that contribute to their biological activities (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial and Antifungal Activities
Compounds with a similar structural framework have demonstrated potential antimicrobial and antifungal activities. These activities were screened against various pathogens, indicating their relevance in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Akbari et al., 2008).
Antioxidant Activity
Another aspect of research focuses on the antioxidant properties of compounds bearing the pyrrolidine-3-carboxamide scaffold. These studies highlight the compounds' ability to scavenge free radicals and reduce oxidative stress, which is crucial for preventing oxidative damage related to various diseases (Tumosienė et al., 2019).
Synthesis and Characterization
A significant portion of the research is dedicated to the synthesis and structural elucidation of these compounds, providing a foundation for further exploration of their pharmacological potentials. The studies detail various synthetic routes, including the conditions and reagents used, to achieve the desired compounds with high purity and yield (Karthikeyan, Vijayakumar, & Sarveswari, 2014; Shim et al., 2002).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between similar compounds and biological targets, shedding light on the mechanisms of action and potential therapeutic applications. These studies utilize computational models to predict the binding affinities and orientations of the compounds within target sites, offering insights into their pharmacodynamic properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O3/c1-24-19(29)26(23-22-24)16-8-4-14(5-9-16)21-18(28)12-10-17(27)25(11-12)15-6-2-13(20)3-7-15/h2-9,12H,10-11H2,1H3,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWXPHBNUWXSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

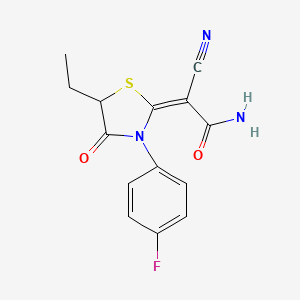

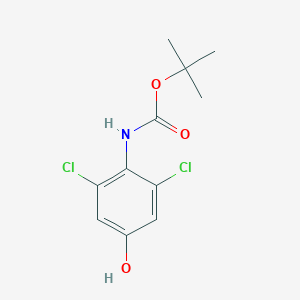
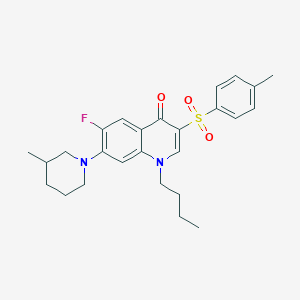

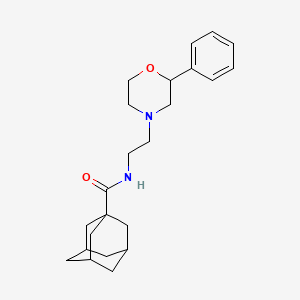
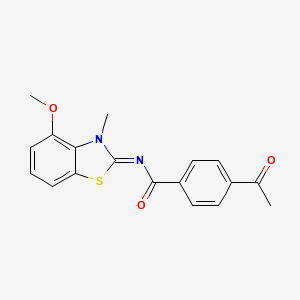
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)
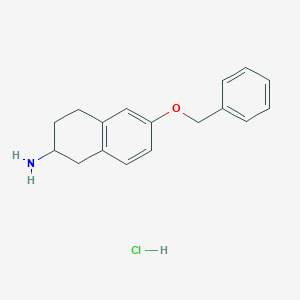
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)
![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)
amine hydrobromide](/img/no-structure.png)
